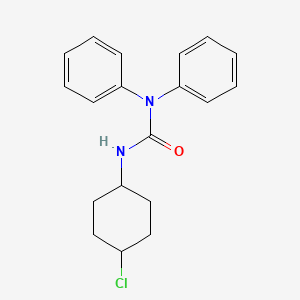

N'-(4-Chlorocyclohexyl)-N,N-diphenylurea

Description

N'-(4-Chlorocyclohexyl)-N,N-diphenylurea is a urea derivative featuring a diphenylurea core substituted with a 4-chlorocyclohexyl group. Urea derivatives are prominent in medicinal chemistry due to their versatility in hydrogen bonding and structural adaptability, which enhance binding to biological targets . This compound is hypothesized to exhibit inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme overexpressed in cancers .

Properties

CAS No. |

54916-23-3 |

|---|---|

Molecular Formula |

C19H21ClN2O |

Molecular Weight |

328.8 g/mol |

IUPAC Name |

3-(4-chlorocyclohexyl)-1,1-diphenylurea |

InChI |

InChI=1S/C19H21ClN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,21,23) |

InChI Key |

ZMNBXRIYXRBJFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The pharmacological and chemical properties of N'-(4-Chlorocyclohexyl)-N,N-diphenylurea are contextualized below through comparisons with structurally or functionally related urea derivatives.

Structural and Functional Analogues

Table 1: Key Comparative Data

Analysis of Key Differences

IDO1 Inhibitors (e.g., Compound 3g):

- Compound 3g, a diphenylurea-triazole hybrid, demonstrates potent IDO1 inhibition (IC₅₀: 1.73 µM) . Its isopropyl-triazole linker positions the urea core near IDO1's heme iron, enhancing binding affinity. In contrast, the 4-chlorocyclohexyl group in the target compound may improve hydrophobic interactions or reduce metabolic instability compared to triazole-containing derivatives. Molecular docking suggests that substituent proximity to the heme cofactor critically influences activity .

Kinase Inhibitors (e.g., Sorafenib): Sorafenib, a clinically approved diphenylurea derivative, inhibits kinases like VEGFR and RAF via its trifluoromethylphenyl group . While this compound lacks this moiety, its chloro-substituted cyclohexyl group may confer selectivity toward non-kinase targets like IDO1.

Chlorophenyl Analogues (e.g., CID 3819913):

- The meta-chloro substitution in CID 3819913 alters electronic distribution compared to the para-chloro position in the target compound. Para-substitution often enhances steric complementarity in enzyme active sites, as seen in optimized IDO1 inhibitors .

Cyclohexyl-Isopropyl Ureas (e.g., N'-(4-Chlorophenyl)-N-cyclohexyl-N-isopropylurea): These compounds feature branched alkyl groups, which may increase lipophilicity and membrane permeability.

Stability and Reactivity

- Recovery and Stability: N,N-Diphenylurea derivatives, including the target compound, exhibit high recovery rates (>92%) under reaction conditions, indicating robustness against degradation . This stability is advantageous for in vivo applications.

- Synthetic Feasibility: The synthesis of similar compounds (e.g., compound 3g) involves coupling phenyl isocyanates with amine intermediates, followed by azide-alkyne cycloaddition for triazole formation . The target compound’s synthesis likely follows analogous routes, with chloro-substituted cyclohexylamine as a key intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.